molecular formula C6H6N2O B2472374 1-Ethenyl-1H-imidazole-2-carboxaldehyde CAS No. 69767-96-0

1-Ethenyl-1H-imidazole-2-carboxaldehyde

Cat. No.: B2472374
CAS No.: 69767-96-0
M. Wt: 122.127
InChI Key: QSNDLAPCZBKHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-1H-imidazole-2-carboxaldehyde is an imidazole derivative characterized by a vinyl (ethenyl) substituent at the 1-position and a carboxaldehyde group at the 2-position of the heterocyclic ring. The carboxaldehyde group renders it a reactive intermediate for further functionalization, such as in the synthesis of pharmaceuticals or coordination complexes. The ethenyl group may confer unique electronic and steric properties, influencing reactivity and stability compared to saturated substituents .

Properties

IUPAC Name

1-ethenylimidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-8-4-3-7-6(8)5-9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNDLAPCZBKHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-1H-imidazole-2-carboxaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1H-imidazole-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Ethenyl-1H-imidazole-2-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethenyl-1H-imidazole-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 1-H-imidazole-2-carboxaldehyde derivatives, emphasizing substituent effects on properties and applications:

Compound Substituent (1-position) Molecular Formula Molecular Weight Synthesis Key Properties/Applications
1H-Imidazole-2-carboxaldehyde H (unsubstituted) C₄H₄N₂O 96.09 g/mol Base structure; synthesized via glyoxal-ammonia condensations Reactive intermediate for heterocyclic chemistry; used in coordination chemistry
1-Methyl-1H-imidazole-2-carboxaldehyde Methyl (-CH₃) C₅H₆N₂O 110.11 g/mol Alkylation of imidazole with methyl halides; CAN-catalyzed condensations Intermediate in drug synthesis (e.g., antifungals); stable under ambient conditions
1-Phenyl-1H-imidazole-2-carboxaldehyde Phenyl (-C₆H₅) C₁₀H₈N₂O 172.19 g/mol One-pot synthesis with benzil and aromatic aldehydes Used in luminescent materials; π-conjugation enhances electronic properties
1-Benzyl-1H-imidazole-2-carboxaldehyde Benzyl (-CH₂C₆H₅) C₁₁H₁₀N₂O 202.21 g/mol Alkylation with benzyl halides; TDAE-mediated reactions Pharmaceutical intermediate (e.g., anticancer agents); moderate bioaccumulation potential
1-Ethenyl-1H-imidazole-2-carboxaldehyde Ethenyl (-CH₂CH₂) C₆H₆N₂O 122.12 g/mol* Hypothetical: Vinyl group introduction via Heck coupling or aldehyde-alkene reactions Predicted higher reactivity due to conjugated double bond; potential for polymerization

Structural and Electronic Effects

  • In contrast, the ethenyl group may enhance planar conjugation, altering electronic density at the carboxaldehyde site . Phenyl and benzyl substituents enable π-π interactions, useful in materials science, while the ethenyl group could participate in Diels-Alder reactions or serve as a Michael acceptor .

Stability and Reactivity

  • Thermal Stability : Methyl and phenyl derivatives exhibit stability up to 100°C, while the ethenyl analog may decompose at lower temperatures due to double-bond susceptibility .
  • Reactivity : The carboxaldehyde group in all derivatives facilitates nucleophilic additions (e.g., formation of Schiff bases). The ethenyl group may introduce additional reactivity pathways, such as cycloadditions .

Biological Activity

1-Ethenyl-1H-imidazole-2-carboxaldehyde is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features an imidazole ring, which is known for its role in various biological processes. The synthesis typically involves the condensation of imidazole derivatives with aldehydes, often utilizing methods such as the Vilsmeier-Haack reaction or other electrophilic aromatic substitutions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, imidazole derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .
  • Antimicrobial Activity : The presence of the imidazole moiety enhances the compound's ability to disrupt microbial cell membranes and inhibit growth. Studies have demonstrated that related compounds exhibit significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .

Pharmacological Effects

Research indicates that this compound possesses a range of pharmacological activities:

  • Antimicrobial Properties : In vitro studies reveal that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, comparative studies showed that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays, suggesting its potential to mitigate oxidative stress-related damage in biological systems .
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells. The IC50 values observed in these studies suggest promising anticancer activity .

Antimicrobial Evaluation

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results highlighted its effectiveness against Escherichia coli and Bacillus subtilis, with notable inhibition zones recorded during disk diffusion assays.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
This compound16B. subtilis

Cytotoxicity Studies

In another investigation, the cytotoxic effects of the compound were assessed using MTT assays on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15.1
MCF-718.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.